molecular formula C12H17N3O B6645594 N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide

N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide

Cat. No.: B6645594
M. Wt: 219.28 g/mol
InChI Key: OUCDBVUVMXGNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. MP-PCA is a pyridine derivative that has been extensively studied for its ability to modulate the activity of certain proteins in the body.

Scientific Research Applications

N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have promising activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In particular, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide involves its ability to bind to specific proteins in the body. It has been shown to bind to enzymes such as histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cellular signaling pathways. By inhibiting the activity of these enzymes, this compound can modulate the activity of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide for lab experiments is its high purity and yield. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the synthesis of this compound could be optimized to increase its yield and reduce its cost, which would make it more accessible for use in research.

Synthesis Methods

The synthesis of N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide involves the reaction of 4-methylpiperidine with pyridine-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is typically around 70-80%, and the purity of the final product is high.

Properties

IUPAC Name

N-(4-methylpiperidin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-12(4-8-14-9-5-12)15-11(16)10-2-6-13-7-3-10/h2-3,6-7,14H,4-5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCDBVUVMXGNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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